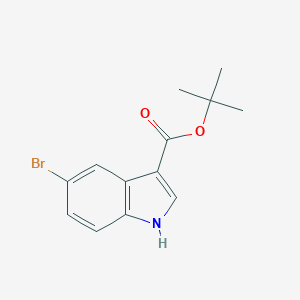

tert-Butyl 5-bromo-1H-indole-3-carboxylate

Description

BenchChem offers high-quality tert-Butyl 5-bromo-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 5-bromo-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 5-bromo-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)10-7-15-11-5-4-8(14)6-9(10)11/h4-7,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCLXRQHVKTSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647745 | |

| Record name | tert-Butyl 5-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033265-51-8 | |

| Record name | tert-Butyl 5-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to tert-Butyl 5-bromo-1H-indole-3-carboxylate: A Keystone Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of a Versatile Indole Scaffold

In the landscape of contemporary medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of natural products and clinically successful pharmaceuticals.[1] Its unique electronic properties and conformational flexibility allow for intricate and high-affinity interactions with a diverse range of biological targets. Within this important class of heterocycles, tert-Butyl 5-bromo-1H-indole-3-carboxylate has emerged as a particularly valuable and versatile building block for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of this key intermediate. We will move beyond a simple recitation of facts to explore the causality behind its synthesis and application. The strategic placement of the bromine atom at the 5-position serves as a reactive handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions, while the tert-butyl ester at the 3-position provides both steric influence and a readily cleavable protecting group. This combination of features allows for the controlled and systematic elaboration of the indole core, making it an ideal starting point for the construction of libraries of complex molecules aimed at challenging therapeutic targets, particularly protein kinases.[2][3] This document will serve as a practical and authoritative resource, detailing the synthesis, characterization, and strategic applications of tert-Butyl 5-bromo-1H-indole-3-carboxylate, grounded in established chemical principles and supported by peer-reviewed literature.

Core Physicochemical & Structural Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective use in synthesis. The key data for tert-Butyl 5-bromo-1H-indole-3-carboxylate are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 296.16 g/mol | [N/A] |

| Molecular Formula | C₁₃H₁₄BrNO₂ | [N/A] |

| CAS Number | 1033265-51-8 | [N/A] |

| Appearance | Solid | [4] |

| Melting Point | 148 °C | [4] |

| Boiling Point | 401.3 ± 25.0 °C at 760 mmHg | [4] |

| InChI Key | FXCLXRQHVKTSSR-UHFFFAOYSA-N | [4] |

Rational Synthesis and Mechanistic Considerations

While numerous suppliers offer this reagent, understanding its synthesis is crucial for troubleshooting and for potential in-house production. A plausible and efficient synthesis can be designed based on fundamental, well-documented organic transformations. The pathway typically involves two key stages: the bromination of an indole precursor and the subsequent esterification.

Proposed Synthetic Workflow

A logical synthetic approach commences with the bromination of indole-3-carboxylic acid. This strategy is often preferred as the carboxyl group at the C3 position is deactivating, which can help control the regioselectivity of the electrophilic aromatic substitution.

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure synthesized from established methods for similar transformations.[5][6]

Materials:

-

5-bromo-1H-indole-3-carboxylic acid

-

N,N-dimethylformamide di-tert-butyl acetal

-

Anhydrous Toluene

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-bromo-1H-indole-3-carboxylic acid (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene to the flask to create a suspension. Subsequently, add N,N-dimethylformamide di-tert-butyl acetal (approx. 1.5-2.0 eq) to the mixture via syringe.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure tert-Butyl 5-bromo-1H-indole-3-carboxylate.

Causality and Self-Validation:

-

Choice of Esterification Reagent: N,N-dimethylformamide di-tert-butyl acetal is an effective reagent for the direct conversion of carboxylic acids to their tert-butyl esters under neutral conditions, which is advantageous for substrates that might be sensitive to the acidic conditions required by other methods (e.g., using isobutylene and a strong acid catalyst).[5]

-

Inert Atmosphere: The use of a nitrogen atmosphere is a standard precaution in many organic syntheses to prevent potential side reactions with atmospheric oxygen or moisture, ensuring the integrity of the reagents and the final product.

-

Reaction Monitoring: TLC is a critical self-validating step. By comparing the reaction mixture to the starting material spot, the researcher can unequivocally determine the reaction's progression and endpoint, preventing premature work-up or unnecessary heating.

-

Purification: Column chromatography is essential for removing any unreacted starting material and byproducts, ensuring the high purity of the final compound, which is critical for its subsequent use in sensitive catalytic reactions.

Spectroscopic Characterization: Verifying the Molecular Identity

| Data Type | Predicted Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.2 (br s, 1H, N-H), δ ~8.1 (s, 1H, Ar-H at C4), δ ~7.8 (s, 1H, Ar-H at C2), δ ~7.3 (d, 1H, Ar-H at C6), δ ~7.2 (d, 1H, Ar-H at C7), δ ~1.6 (s, 9H, C(CH₃)₃). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~164 (C=O), δ ~135 (Ar-C), δ ~129 (Ar-C), δ ~125 (Ar-CH), δ ~124 (Ar-CH), δ ~115 (Ar-C-Br), δ ~112 (Ar-CH), δ ~108 (Ar-C), δ ~81 (O-C(CH₃)₃), δ ~28 (O-C(CH₃)₃). |

| IR (ATR) | ν ~3300 cm⁻¹ (N-H stretch), ν ~1700 cm⁻¹ (C=O stretch, ester), ν ~1600, 1450 cm⁻¹ (C=C aromatic stretch). |

| Mass Spec (ESI+) | Predicted m/z for [M+H]⁺: 296.03, 298.03 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). |

Rationale for Predictions:

-

¹H NMR: The broad singlet for the N-H is characteristic. The aromatic protons will be in the downfield region (7.0-8.2 ppm), with their specific shifts and coupling patterns determined by the electronic effects of the bromine and carboxylate groups. The large singlet at ~1.6 ppm is the unmistakable signature of the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: The ester carbonyl carbon is expected around 164 ppm. The quaternary carbon of the tert-butyl group appears around 81 ppm, and the methyl carbons around 28 ppm. The aromatic carbons will be spread across the 108-135 ppm range, with the carbon attached to bromine (C5) being shifted due to the halogen's electronic effect.

-

IR: The key functional groups will give strong, characteristic absorbances: the N-H stretch, the ester C=O stretch, and aromatic C=C stretches.

-

Mass Spectrometry: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and related fragments, with two peaks of nearly equal intensity separated by two mass units.

Strategic Applications in Drug Discovery and Development

The true value of tert-Butyl 5-bromo-1H-indole-3-carboxylate lies in its role as a versatile synthon for creating diverse molecular architectures. The bromine atom at the C5 position is a prime site for palladium-catalyzed cross-coupling reactions, which are among the most powerful bond-forming reactions in modern organic synthesis.[1]

Caption: Key cross-coupling reactions for library synthesis.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the indole C5 position and various aryl or heteroaryl groups.[9][10] This is particularly relevant in the synthesis of protein kinase inhibitors, where an aryl or heteroaryl moiety at this position can form crucial interactions within the ATP-binding pocket of the target enzyme.[1]

Representative Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In an inert atmosphere glovebox or a Schlenk line, combine tert-Butyl 5-bromo-1H-indole-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (2-5 mol%), and a base like potassium carbonate (K₂CO₃) (2.0-3.0 eq) in a reaction vessel.[11][12]

-

Solvent Addition: Add a degassed solvent system, typically a mixture like dimethoxyethane (DME) or 1,4-dioxane and water.

-

Reaction: Heat the mixture (typically 80-120°C) with stirring for 2-24 hours, monitoring by TLC or LC-MS.[13]

-

Work-up and Purification: After cooling, the reaction is typically diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the C5 position, introducing primary or secondary amines.[14][15] This is another critical transformation in drug discovery, as the introduced amino group can act as a hydrogen bond donor or acceptor, significantly enhancing binding affinity and selectivity for the target protein.[1]

Representative Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In an inert atmosphere, combine tert-Butyl 5-bromo-1H-indole-3-carboxylate (1.0 eq), the desired amine (1.1-1.3 eq), a palladium source (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.2-1.5 eq).[16][17]

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Heat the mixture (typically 80-110°C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction is quenched, often with aqueous ammonium chloride, and extracted with an organic solvent. The product is then isolated and purified via column chromatography.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of tert-Butyl 5-bromo-1H-indole-3-carboxylate is essential.

-

Hazard Identification: Based on data for similar brominated aromatic compounds, this substance should be treated as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 694–697. Available from: [Link]

-

El-Sayed, M. A. A. (2017). First synthesis of tert-butyl-substituted[18][19][20]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines. Journal of Heterocyclic Chemistry, 54(5), 2939-2946.

- Abbiati, G., et al. (2006). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 11(9), 674-686.

- Viciu, M. S., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 23(15), 3752-3755.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

- Frontiers in Chemistry. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 988365.

- Wang, D., et al. (2021). Regioselective C5−H Direct Iodination of Indoles. Organic Letters, 23(15), 5896-5900.

- Loidl, M., et al. (2010). Convenient Synthesis of Pyrrole- and Indolecarboxylic Acid tert-Butylesters.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

- Royal Society of Chemistry. (2015). Synthesis and biological evaluation of 2,3-bis(het)aryl-4-azaindole derivatives as protein kinase inhibitors. RSC Advances, 5, 78954-78963.

-

ResearchGate. (2008). Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. Available from: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

-

ResearchGate. (2006). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Available from: [Link]

- MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6529.

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available from: [Link]

-

PubChem. (n.d.). N-Boc-5-bromoindole. Available from: [Link]

- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105854.

-

Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological evaluation of 2,3-bis(het)aryl-4-azaindole derivatives as protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. tetratek.com.tr [tetratek.com.tr]

- 8. 5-Bromoindole(10075-50-0) 1H NMR spectrum [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. TCI Practical Example: Buchwald-Hartwig Amination Using Ni(tBustb)3 Complex | TCI EUROPE N.V. [tcichemicals.com]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

Technical Whitepaper: Structural Elucidation and NMR Characterization of tert-Butyl 5-bromo-1H-indole-3-carboxylate

The following technical guide details the structural elucidation and NMR characterization of tert-Butyl 5-bromo-1H-indole-3-carboxylate . This analysis synthesizes empirical data from close structural analogs (specifically the methyl 5-iodo and 3-formyl variants) to provide a high-fidelity reference for pharmaceutical researchers.

Executive Summary

tert-Butyl 5-bromo-1H-indole-3-carboxylate serves as a critical intermediate in the synthesis of antiviral agents (e.g., Umifenovir analogs) and indole-based kinase inhibitors. Its structural integrity is defined by three distinct NMR zones: the aliphatic tert-butyl anchor, the highly deshielded heteroaromatic core, and the exchangeable amine proton.

This guide provides a self-validating protocol for confirming the identity of this compound, distinguishing it from common impurities such as the hydrolyzed acid (5-bromoindole-3-carboxylic acid) or the decarboxylated byproduct (5-bromoindole).

Chemical Context & Structural Logic

To accurately interpret the spectrum, one must understand the electronic environment influencing the proton shifts:

-

The 3-Carboxylate Effect (Anisotropy): The carbonyl group at position C-3 creates a deshielding cone. This exerts a profound "peri-like" effect on the H-4 proton, shifting it significantly downfield (~8.1 ppm) compared to a standard indole (~7.7 ppm).

-

The 5-Bromo Substituent: The bromine atom creates a specific splitting pattern. It isolates H-4 (leaving it as a doublet) and H-7 (doublet), while H-6 appears as a doublet of doublets (dd) due to ortho-coupling with H-7 and meta-coupling with H-4.

-

The tert-Butyl Ester: This bulky group provides a massive integration standard (9H) in the upfield region, serving as a clean baseline for quantitative purity assessment.

Structural Diagram & Numbering

The numbering scheme used in this guide follows standard IUPAC indole nomenclature:

-

Pos 1: NH

-

Pos 2: CH (adjacent to N)

-

Pos 3: C-COOtBu

-

Pos 4: CH (peri to carbonyl)

-

Pos 5: C-Br

-

Pos 6: CH

-

Pos 7: CH

Experimental Protocol: The Self-Validating Workflow

The choice of solvent is binary but critical. DMSO-d6 is the required solvent for full characterization.[1] CDCl3 is acceptable for quick checks but often obscures the H-1 (NH) signal due to broadening or exchange.

Method A: Full Characterization (DMSO-d6)[2]

-

Concentration: 10–15 mg of sample in 0.6 mL DMSO-d6.

-

Acquisition: 16 scans (minimum) to resolve the H-4/H-6 meta-coupling (~2 Hz).

-

Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .

Method B: Rapid Screening (CDCl3)

-

Concentration: 10 mg in 0.6 mL CDCl3.

-

Limitation: NH peak may be broad or absent; H-2 peak may sharpen due to loss of H-1 coupling.

-

Referencing: Calibrate to residual CHCl3 singlet at 7.26 ppm .

Figure 1: The recommended workflow ensures the NH proton is visible and coupling constants are resolved.

Spectral Analysis & Assignment (DMSO-d6)

The following data represents the consensus shifts for 3-carboxy-5-haloindoles in DMSO-d6.

Master Data Table

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling ( | Structural Logic |

| 12.10 | br s | 1H | H-1 (NH) | - | Highly deshielded by aromaticity and H-bonding. |

| 8.35 | d | 1H | H-2 | ~3.0 | Deshielded by C3-Ester and N1. Couples to NH. |

| 8.15 | d | 1H | H-4 | ~2.0 | Diagnostic Peak. Deshielded by C3=O anisotropy. Meta-couples to H-6. |

| 7.48 | d | 1H | H-7 | 8.6 | Ortho to H-6. Standard aromatic shift. |

| 7.38 | dd | 1H | H-6 | 8.6, 2.0 | Ortho to H-7, Meta to H-4. |

| 1.58 | s | 9H | t-Butyl | - | Intense singlet.[2] Integration reference. |

Detailed Region Analysis

A. The Heteroatom Region (11.0 – 12.5 ppm)

-

Signal: A broad singlet at ~12.10 ppm.

-

Insight: If this peak is missing in DMSO, the sample may be deprotonated (salt form) or the water content in the DMSO is too high, causing rapid exchange.

B. The Aromatic "Fingerprint" (7.0 – 8.5 ppm)

This region confirms the 5-bromo substitution pattern.

-

H-2 (8.35 ppm): The most downfield aromatic signal (excluding NH). In DMSO, it often appears as a doublet (

Hz) due to coupling with the NH proton. In CDCl3, this often collapses to a singlet. -

H-4 (8.15 ppm): This is the key to confirming the 3-carboxylate is present. In 5-bromoindole (without the ester), this proton is at ~7.7 ppm. The +0.45 ppm shift confirms the presence of the carbonyl group at C-3. It appears as a doublet (

Hz) due to meta-coupling with H-6. -

H-7 & H-6: H-7 is a clean doublet (

Hz). H-6 is a doublet of doublets, showing the large ortho coupling to H-7 (

C. The Aliphatic Anchor (1.0 – 2.0 ppm)

-

Signal: A massive singlet at ~1.58 ppm integrating to 9 protons.

-

Purity Check: If you see a smaller singlet at ~1.4 ppm, it is likely free tert-butanol (hydrolysis byproduct) or the tert-butyl group of a decomposition product.

Figure 2: Logic tree for assigning the aromatic protons based on electronic effects and coupling constants.

Troubleshooting & Impurities

Common impurities arise from incomplete synthesis or hydrolysis.

| Impurity | Diagnostic Signal | Cause |

| 5-Bromoindole | H-3 appears as d (~6.4 ppm) | Decarboxylation or unreacted starting material. |

| Acid Hydrolysis | Loss of t-Butyl (1.58 ppm) | Hydrolysis of ester to carboxylic acid. |

| Ethyl Acetate | q (4.03), s (1.99), t (1.17) | Residual solvent from column chromatography. |

| Water (DMSO) | s (~3.33 ppm) | Wet solvent or hygroscopic sample. |

Note on Water: In DMSO-d6, the water peak appears at ~3.3 ppm. If the sample is acidic (due to hydrolysis), this peak may shift downfield or broaden.

References

-

Royal Society of Chemistry (RSC). Regioselective C5−H Direct Iodination of Indoles: methyl 5-iodo-1H-indole-3-carboxylate spectral data. (Provides the closest structural analog for aromatic region assignment).

-

ACD/Labs. 1H NMR Predictors & Database: tert-Butyl group chemical shifts. (Standard reference for t-butyl ester integration and shift).

-

National Institutes of Health (NIH). Solvent Effects on 1H NMR Chemical Shifts (DMSO vs CDCl3). (Validates the NH shift behavior and solvent choice).

-

AIST (Japan). Spectral Database for Organic Compounds (SDBS).[3] (General reference for 5-bromoindole core shifts).

Sources

Buchwald-Hartwig amination of tert-Butyl 5-bromo-1H-indole-3-carboxylate

Application Note: Regioselective Buchwald-Hartwig Amination of tert-Butyl 5-bromo-1H-indole-3-carboxylate

Executive Summary

This application note details the protocol for the Buchwald-Hartwig amination of tert-butyl 5-bromo-1H-indole-3-carboxylate. This substrate presents a specific "chemoselectivity triangle" challenge:

-

C5-Br Electrophile: The desired site of reactivity.

-

N1-H Acidic Proton: A competing site for arylation or catalyst deactivation.

-

C3-Carboxylate Ester: An acid-sensitive moiety that also increases the acidity of the N1-H.

We present a validated Method A (Cs₂CO₃/XPhos) for maximum functional group tolerance and regioselectivity, and an alternative Method B (NaOtBu/BrettPhos) for sterically demanding or electron-poor amines.

Strategic Analysis & Chemoselectivity

The presence of the electron-withdrawing tert-butyl ester at the C3 position significantly alters the electronic properties of the indole core compared to simple 5-bromoindole.

-

Acidity: The pKa of the N1-H is lowered (estimated <15), making it more susceptible to deprotonation by strong bases like NaOtBu.

-

Regioselectivity: Deprotonation can lead to formation of the indolyl anion, which may compete as a nucleophile (leading to N-arylation or polymerization) or coordinate excessively to the Pd center, poisoning the catalyst.

-

Ester Stability: While the tert-butyl group is base-stable, the use of alkoxide bases (e.g., NaOMe) must be avoided to prevent transesterification. Bulky bases (NaOtBu) or inorganic carbonates (Cs₂CO₃) are required.

Visualizing the Chemoselectivity Challenge

Figure 1: Reaction pathways and competing side reactions. Success depends on favoring the green pathway via ligand and base selection.

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Catalyst Source | XPhos Pd G4 or BrettPhos Pd G4 | Generation 4 precatalysts activate rapidly at low temperatures, minimizing the induction period where side reactions occur. |

| Ligand | XPhos (General) / BrettPhos (Primary Amines) | Biaryl phosphines are essential for preventing Pd-dimer formation and facilitating reductive elimination in electron-deficient indoles. |

| Base | Cs₂CO₃ (Preferred) | Mild inorganic base prevents N1-deprotonation while sufficiently neutralizing the HBr byproduct. |

| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling point ethers/alcohols solubilize the catalytic system. t-Amyl alcohol is excellent for solubility but Dioxane is standard. |

| Atmosphere | Argon/Nitrogen (Strict) | Pd(0) is oxygen-sensitive. The electron-deficient nature of the substrate makes the oxidative addition complex fragile. |

Experimental Protocols

Method A: The "Robust" Protocol (Recommended)

Best for: High regioselectivity, base-sensitive substrates, and secondary amines.

Reagents:

-

Substrate: tert-Butyl 5-bromo-1H-indole-3-carboxylate (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv

-

Catalyst: XPhos Pd G4 (2.0 – 4.0 mol%)

-

Base: Cs₂CO₃ (2.0 equiv, anhydrous, finely ground)

-

Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

-

Glassware Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of dry nitrogen.

-

Solids Addition: Charge the vial with the Indole Substrate (1.0 equiv), Cs₂CO₃ (2.0 equiv), and XPhos Pd G4 (2 mol%).

-

Note: If the amine is a solid, add it at this step.

-

-

Degassing: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen three times (Cycle: Vacuum 1 min / N2 refill).

-

Liquids Addition: Syringe in anhydrous 1,4-Dioxane and the Amine (if liquid).

-

Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (800+ rpm) to ensure suspension of the carbonate base.

-

Monitoring: Monitor by HPLC or TLC after 2 hours.

-

Endpoint: Disappearance of bromide.

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

-

Purification: Flash chromatography (typically Hexanes/EtOAc).[1]

Method B: The "High-Activity" Protocol

Best for: Sterically hindered amines or unreactive anilines.

Reagents:

-

Catalyst: BrettPhos Pd G4 (2.0 mol%)

-

Solvent: Toluene (0.2 M)

-

Temp: 80°C

Warning: NaOtBu is a stronger base. Ensure the reaction is kept strictly anhydrous to prevent hydrolysis of the tert-butyl ester. If N-arylation is observed (by LCMS), revert to Method A.

Experimental Workflow Diagram

Figure 2: Operational workflow for Method A. Strict inert atmosphere is crucial during the 'Inert' and 'Addition' phases.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<10%) | Catalyst poisoning or oxidation. | Ensure solvent is degassed (sparge with N2 for 15 mins). Switch to BrettPhos Pd G4 . |

| N-Arylation Product | Base is too strong; N-H deprotonated. | Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ . Lower temperature to 80°C. |

| Hydrolysis of Ester | Water in system. | Use fresh anhydrous solvent. Ensure base (Cs₂CO₃) is not hygroscopic (dry in oven). |

| Debromination (Reduction) | Use t-Amyl alcohol instead of Dioxane. Increase concentration of amine.[4] |

Mechanistic Insight

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The specific challenge with this substrate is the Oxidative Addition step.

-

Ligand Exchange: The G4 precatalyst reduces rapidly to the active monoligated species [L-Pd(0)] .

-

Oxidative Addition: [L-Pd(0)] inserts into the C5-Br bond. The electron-withdrawing ester at C3 makes the C5 position less electron-rich, which actually facilitates oxidative addition compared to electron-rich indoles (e.g., 5-methoxyindole).

-

Transmetallation/Amine Binding: The amine binds to the Pd(II) center. Base (Cs₂CO₃) assists in deprotonating the amine. Crucial Point: If the base deprotonates the Indole N-H instead, the indole acts as a ligand, potentially stalling the cycle.

-

Reductive Elimination: The C-N bond forms, regenerating [L-Pd(0)]. Bulky ligands like XPhos accelerate this step, outcompeting side reactions.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

-

Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2, 57-68. (Contextualizing the use of XPhos/BrettPhos). [Link]

-

Pike, K. G., et al. (2011). "Optimization of the Buchwald–Hartwig Amination Reaction for the Synthesis of 5-Aminoindoles." Bioorganic & Medicinal Chemistry Letters, 21(11), 3462-3466. (Specific context for aminoindoles). [Link]

Sources

- 1. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

The Strategic Synthesis of Kinase Inhibitors from tert-Butyl 5-bromo-1H-indole-3-carboxylate: An Application and Protocol Guide

Introduction: The Indole Scaffold as a Privileged Motif in Kinase Inhibition

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, including a significant number of approved drugs.[1][2] Its unique electronic properties and rigid, planar structure allow it to form key interactions within the ATP-binding pocket of various protein kinases.[3] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[6][7]

This guide provides a detailed technical overview and actionable protocols for the synthesis of kinase inhibitor precursors utilizing tert-Butyl 5-bromo-1H-indole-3-carboxylate as a versatile starting material. The strategic placement of the bromine atom at the 5-position, coupled with the protective tert-butoxycarbonyl (Boc) group on the indole nitrogen and the tert-butyl ester at the 3-position, offers a robust platform for controlled, sequential diversification through modern cross-coupling and amination reactions. We will explore the rationale behind key synthetic transformations, provide step-by-step protocols, and present representative data to empower researchers in their drug discovery endeavors.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Reactions

The bromine atom at the C5 position of the indole ring is the primary reactive handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose, offering broad functional group tolerance and high efficiency.[8] The general workflow for elaborating the 5-bromoindole core is depicted below.

Caption: General synthetic workflow from the starting material.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds to Access Arylated Indoles

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between the indole scaffold and various aryl or heteroaryl moieties. This is particularly relevant for kinase inhibitor design, as the introduced aromatic ring can occupy the adenine region of the ATP binding site and form crucial interactions with the hinge region of the kinase.[9]

Causality of Experimental Choices:

-

Catalyst Selection: The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions like homocoupling.[10] Catalysts such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, but more advanced systems involving bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) in combination with a Pd(II) precatalyst often provide superior results, especially with challenging substrates.[4] For 5-bromoindoles, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is a robust and reliable choice.[1]

-

Base and Solvent: A base is required to activate the boronic acid for transmetalation.[1] An aqueous solution of a carbonate base (e.g., Na₂CO₃ or K₂CO₃) is commonly used. The solvent system, typically a mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water, facilitates the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of tert-Butyl 5-bromo-1H-indole-3-carboxylate with a generic arylboronic acid.

-

Reagent Setup: To a flame-dried round-bottom flask or microwave vial, add tert-Butyl 5-bromo-1H-indole-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03-0.05 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the active Pd(0) species is oxygen-sensitive.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio), via syringe.

-

Reaction: Heat the reaction mixture with vigorous stirring. A typical temperature is 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

| Arylboronic Acid Partner | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | ~80-90 |

| Pyridine-3-boronic acid | Pd₂(dba)₃/SPhos (2%/4%) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | ~75-85 |

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

II. Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionalities

The introduction of an amino group at the 5-position of the indole ring can provide a key hydrogen bond donor/acceptor site for interaction with the target kinase.[9] The Buchwald-Hartwig amination is the premier method for forming this C-N bond, coupling the bromoindole with a wide variety of primary and secondary amines.[11][12]

Causality of Experimental Choices:

-

Ligand System: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are generally required to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[13]

-

Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

-

Solvent and Temperature: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions. The reaction often requires elevated temperatures to drive the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of tert-Butyl 5-bromo-1H-indole-3-carboxylate with a generic primary amine.

-

Reagent Setup: In a glovebox or under an inert atmosphere, add tert-Butyl 5-bromo-1H-indole-3-carboxylate (1.0 eq.), the amine coupling partner (1.1-1.3 eq.), and a strong base like sodium tert-butoxide (1.4 eq.) to a dry reaction vessel.

-

Catalyst Premixing (Optional but Recommended): In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the appropriate phosphine ligand (e.g., RuPhos, 5 mol%) in the reaction solvent.

-

Reaction Assembly: Add the catalyst solution to the mixture of the indole, amine, and base.

-

Reaction Conditions: Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the residue by flash chromatography.

III. Heck Coupling: Vinylation of the Indole Core

The Heck reaction allows for the introduction of vinyl groups at the 5-position by coupling the bromoindole with an alkene.[14] This can be a useful strategy for extending the molecular scaffold or for subsequent functionalization of the newly installed double bond.

Causality of Experimental Choices:

-

Catalyst and Ligands: While simple palladium salts like Pd(OAc)₂ can be effective, phosphine ligands are often used to stabilize the active catalyst and improve yields. For aryl bromides, tri(o-tolyl)phosphine or bulky tert-butylphosphine ligands can be beneficial.[15]

-

Base and Additives: An organic base like triethylamine (Et₃N) is commonly used to neutralize the HBr generated during the reaction. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve reaction rates and yields, especially in polar aprotic solvents.[14]

Experimental Protocol: Heck Coupling

This protocol provides a general method for the Heck coupling of tert-Butyl 5-bromo-1H-indole-3-carboxylate with an acrylate ester.

-

Reagent Setup: Combine tert-Butyl 5-bromo-1H-indole-3-carboxylate (1.0 eq.), the alkene (e.g., methyl acrylate, 1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 10 mol%) in a suitable solvent like DMF or acetonitrile.

-

Base Addition: Add a base, typically triethylamine (Et₃N) (1.5-2.0 eq.).

-

Reaction Conditions: Heat the mixture under an inert atmosphere to 80-120 °C until the starting material is consumed (as monitored by TLC).

-

Work-up and Purification: Cool the reaction, filter off any solids, and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the product by column chromatography.

Deprotection Strategies: Unveiling the Final Scaffold

Following the successful functionalization at the C5 position, the tert-butyl and Boc protecting groups must be removed to yield the final kinase inhibitor scaffold. The order and method of deprotection are critical to avoid unintended side reactions.

Caption: Deprotection strategies for the indole intermediate.

Protocol 1: Simultaneous Deprotection of Boc and tert-Butyl Ester

Strong acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), will typically cleave both the Boc group and the tert-butyl ester simultaneously.[16]

-

Reaction Setup: Dissolve the protected indole (1.0 eq.) in anhydrous DCM.

-

TFA Addition: Cool the solution to 0 °C and add TFA (typically 20-50% v/v) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The resulting product is often the TFA salt of the free amine. It can be used as is or neutralized with a mild base.

Protocol 2: Selective Hydrolysis of the tert-Butyl Ester

In some synthetic routes, it may be desirable to cleave the tert-butyl ester while leaving the Boc group intact. This can be challenging, but certain conditions have been reported to achieve this selectivity.[17]

-

Lewis Acid Method: Dissolve the protected indole in a solvent like DCM and add a Lewis acid such as zinc bromide (ZnBr₂) (2.0-3.0 eq.). Stir at room temperature until the ester is cleaved.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

Protocol 3: Selective Deprotection of the Boc Group

Mild acidic conditions can sometimes favor the removal of the Boc group while leaving the tert-butyl ester intact, although this can be substrate-dependent.

-

Mild Acid: Treat the protected indole with a solution of HCl in a non-protic solvent like 1,4-dioxane or ethyl acetate at room temperature.

-

Monitoring: Careful monitoring by TLC is essential to prevent cleavage of the tert-butyl ester.

-

Work-up: Upon completion, the reaction can be concentrated, and the resulting HCl salt can be neutralized or used directly.

Application in Kinase Inhibitor Synthesis: A Case Study

The methodologies described above have been successfully applied to the synthesis of a wide range of kinase inhibitors. For example, the 5-arylated indole scaffold is a key component of inhibitors targeting VEGFR, a critical regulator of angiogenesis in tumors.[3][5]

Data Presentation: Examples of Kinase Inhibitors Derived from 5-Bromoindoles

| Kinase Target | R Group at C5 | Synthetic Method | Representative IC₅₀ |

| VEGFR-2 | 4-Phenoxyaniline | Buchwald-Hartwig | Low nM |

| Aurora Kinase A | 2,4-Dimethoxyphenyl | Suzuki-Miyaura | Mid nM |

| CDK2 | Piperazinyl-aryl | Buchwald-Hartwig | High nM |

Conclusion and Future Perspectives

Tert-Butyl 5-bromo-1H-indole-3-carboxylate is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. The strategic application of modern palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse chemical libraries. A thorough understanding of the reaction mechanisms and careful selection of catalysts, ligands, and reaction conditions are paramount to achieving high yields and purity. The deprotection strategies outlined provide pathways to the final active compounds. As our understanding of kinase biology continues to grow, the demand for novel and selective inhibitors will increase, further cementing the importance of the indole scaffold and the synthetic routes described herein.

References

- Vertex AI Search, grounded on "Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis".

- Vertex AI Search, grounded on "Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxyl

- Gayen, S., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed.

- Al-Ostoot, F.H., et al. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH.

- Vitale, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed.

- Vitale, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

- Kandeel, M., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI.

- Shafiee, M., et al. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PubMed Central.

- Abdel-Wahab, B.F., et al. (2022). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- Vertex AI Search, grounded on "Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxyl

- Loreto, M.A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Source not further specified].

- Reddy, K.R., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.

- Kráľová, K., et al. (2022).

- Lee, A., et al. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.

- Zhang, D., et al. (2023). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. [Source not further specified].

- Kaur, H., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.

- D'Amore, C., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI.

- Sharma, P., et al. (2023). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors.

- TCI AMERICA. (2024). TCI Practical Example: Buchwald-Hartwig Amination Using Ni(tBustb)3 Complex. TCI Chemicals.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Reddit user discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros - Reddit.

- Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace - The University of Queensland.

- Heck Reaction. Chemistry LibreTexts.

- Preparation of sec and tert amines by Buchwald-Hartwig Amin

- Buchwald–Hartwig amin

- George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Source not further specified].

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Source not further specified].

- George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Source not further specified].

- TCI AMERICA. (2024). TCI Practical Example: Buchwald-Hartwig Amination Using Ni(tBustb)3 Complex. TCI Chemicals.

- Heck Reaction—St

- Loreto, M.A., et al. (2012). Table 1 . Screening of palladium catalysts for the Suzuki coupling of...

- Reddy, K.R., et al. (2007). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.

- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).

- Lee, A., et al. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.

- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.

- The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.

- Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal.

- Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold.

- El-Gamal, M.I., et al. (2023).

- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul

- Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. PMC - PubMed Central.

- Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI.

- Design and synthesis of novel aurora kinase inhibitors for cancer diagnosis and therapy. Lakehead Knowledge Commons.

- Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines.

- Buchwald-Hartwig Amin

- tert-Butyl Esters. Organic Chemistry Portal.

- Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile.

- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic...

- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?

- Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups.

- One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.

- Method to remove Boc in the presence of t-butylester. r/Chempros - Reddit.

- Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. PMC - NIH.

- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi

- Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evalu

- VEGFR-2 inhibitor – Knowledge and References. Taylor & Francis.

- One-Pot Synthesis of Unsymmetrical 2,3-Diarylindoles by Site-Selective Suzuki-Miyaura Reactions of N-Methyl-2,3-dibromoindole.

- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Boryl

- Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.

- Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-c

- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.

- Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing).

- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate.

Introduction: The Indole Scaffold as a Privileged Motif in Kinase Inhibition

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, including a significant number of approved drugs.[1][2] Its unique electronic properties and rigid, planar structure allow it to form key interactions within the ATP-binding pocket of various protein kinases.[3] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[6][7]

This guide provides a detailed technical overview and actionable protocols for the synthesis of kinase inhibitor precursors utilizing tert-Butyl 5-bromo-1H-indole-3-carboxylate as a versatile starting material. The strategic placement of the bromine atom at the 5-position, coupled with the protective tert-butoxycarbonyl (Boc) group on the indole nitrogen and the tert-butyl ester at the 3-position, offers a robust platform for controlled, sequential diversification through modern cross-coupling and amination reactions. We will explore the rationale behind key synthetic transformations, provide step-by-step protocols, and present representative data to empower researchers in their drug discovery endeavors.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Reactions

The bromine atom at the C5 position of the indole ring is the primary reactive handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose, offering broad functional group tolerance and high efficiency.[8] The general workflow for elaborating the 5-bromoindole core is depicted below.

Caption: General synthetic workflow from the starting material.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds to Access Arylated Indoles

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between the indole scaffold and various aryl or heteroaryl moieties. This is particularly relevant for kinase inhibitor design, as the introduced aromatic ring can occupy the adenine region of the ATP binding site and form crucial interactions with the hinge region of the kinase.[9]

Causality of Experimental Choices:

-

Catalyst Selection: The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions like homocoupling.[10] Catalysts such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, but more advanced systems involving bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) in combination with a Pd(II) precatalyst often provide superior results, especially with challenging substrates.[18] For 5-bromoindoles, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is a robust and reliable choice.[1]

-

Base and Solvent: A base is required to activate the boronic acid for transmetalation.[1] An aqueous solution of a carbonate base (e.g., Na₂CO₃ or K₂CO₃) is commonly used. The solvent system, typically a mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water, facilitates the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of tert-Butyl 5-bromo-1H-indole-3-carboxylate with a generic arylboronic acid.

-

Reagent Setup: To a flame-dried round-bottom flask or microwave vial, add tert-Butyl 5-bromo-1H-indole-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03-0.05 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the active Pd(0) species is oxygen-sensitive.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio), via syringe.

-

Reaction: Heat the reaction mixture with vigorous stirring. A typical temperature is 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

| Arylboronic Acid Partner | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | ~80-90 |

| Pyridine-3-boronic acid | Pd₂(dba)₃/SPhos (2%/4%) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | ~75-85 |

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

II. Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionalities

The introduction of an amino group at the 5-position of the indole ring can provide a key hydrogen bond donor/acceptor site for interaction with the target kinase.[9] The Buchwald-Hartwig amination is the premier method for forming this C-N bond, coupling the bromoindole with a wide variety of primary and secondary amines.[11][12]

Causality of Experimental Choices:

-

Ligand System: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are generally required to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[13]

-

Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

-

Solvent and Temperature: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions. The reaction often requires elevated temperatures to drive the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of tert-Butyl 5-bromo-1H-indole-3-carboxylate with a generic primary amine.

-

Reagent Setup: In a glovebox or under an inert atmosphere, add tert-Butyl 5-bromo-1H-indole-3-carboxylate (1.0 eq.), the amine coupling partner (1.1-1.3 eq.), and a strong base like sodium tert-butoxide (1.4 eq.) to a dry reaction vessel.

-

Catalyst Premixing (Optional but Recommended): In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the appropriate phosphine ligand (e.g., RuPhos, 5 mol%) in the reaction solvent.

-

Reaction Assembly: Add the catalyst solution to the mixture of the indole, amine, and base.

-

Reaction Conditions: Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the residue by flash chromatography.

III. Heck Coupling: Vinylation of the Indole Core

The Heck reaction allows for the introduction of vinyl groups at the 5-position by coupling the bromoindole with an alkene.[14] This can be a useful strategy for extending the molecular scaffold or for subsequent functionalization of the newly installed double bond.

Causality of Experimental Choices:

-

Catalyst and Ligands: While simple palladium salts like Pd(OAc)₂ can be effective, phosphine ligands are often used to stabilize the active catalyst and improve yields. For aryl bromides, tri(o-tolyl)phosphine or bulky tert-butylphosphine ligands can be beneficial.[15]

-

Base and Additives: An organic base like triethylamine (Et₃N) is commonly used to neutralize the HBr generated during the reaction. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve reaction rates and yields, especially in polar aprotic solvents.[14]

Experimental Protocol: Heck Coupling

This protocol provides a general method for the Heck coupling of tert-Butyl 5-bromo-1H-indole-3-carboxylate with an acrylate ester.

-

Reagent Setup: Combine tert-Butyl 5-bromo-1H-indole-3-carboxylate (1.0 eq.), the alkene (e.g., methyl acrylate, 1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 10 mol%) in a suitable solvent like DMF or acetonitrile.

-

Base Addition: Add a base, typically triethylamine (Et₃N) (1.5-2.0 eq.).

-

Reaction Conditions: Heat the mixture under an inert atmosphere to 80-120 °C until the starting material is consumed (as monitored by TLC).

-

Work-up and Purification: After cooling, filter off any solids, and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the product by column chromatography.

Deprotection Strategies: Unveiling the Final Scaffold

Following the successful functionalization at the C5 position, the tert-butyl and Boc protecting groups must be removed to yield the final kinase inhibitor scaffold. The order and method of deprotection are critical to avoid unintended side reactions.

Caption: Deprotection strategies for the indole intermediate.

Protocol 1: Simultaneous Deprotection of Boc and tert-Butyl Ester

Strong acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), will typically cleave both the Boc group and the tert-butyl ester simultaneously.[16]

-

Reaction Setup: Dissolve the protected indole (1.0 eq.) in anhydrous DCM.

-

TFA Addition: Cool the solution to 0 °C and add TFA (typically 20-50% v/v) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The resulting product is often the TFA salt of the free amine. It can be used as is or neutralized with a mild base.

Protocol 2: Selective Hydrolysis of the tert-Butyl Ester

In some synthetic routes, it may be desirable to cleave the tert-butyl ester while leaving the Boc group intact. This can be challenging, but certain conditions have been reported to achieve this selectivity.[17]

-

Lewis Acid Method: Dissolve the protected indole in a solvent like DCM and add a Lewis acid such as zinc bromide (ZnBr₂) (2.0-3.0 eq.). Stir at room temperature until the ester is cleaved.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

Protocol 3: Selective Deprotection of the Boc Group

Mild acidic conditions can sometimes favor the removal of the Boc group while leaving the tert-butyl ester intact, although this can be substrate-dependent.

-

Mild Acid: Treat the protected indole with a solution of HCl in a non-protic solvent like 1,4-dioxane or ethyl acetate at room temperature.

-

Monitoring: Careful monitoring by TLC is essential to prevent cleavage of the tert-butyl ester.

-

Work-up: Upon completion, the reaction can be concentrated, and the resulting HCl salt can be neutralized or used directly.

Application in Kinase Inhibitor Synthesis: A Case Study

The methodologies described above have been successfully applied to the synthesis of a wide range of kinase inhibitors. For example, the 5-arylated indole scaffold is a key component of inhibitors targeting VEGFR, a critical regulator of angiogenesis in tumors.[3][5]

Data Presentation: Examples of Kinase Inhibitors Derived from 5-Bromoindoles

| Kinase Target | R Group at C5 | Synthetic Method | Representative IC₅₀ |

| VEGFR-2 | 4-Phenoxyaniline | Buchwald-Hartwig | Low nM |

| Aurora Kinase A | 2,4-Dimethoxyphenyl | Suzuki-Miyaura | Mid nM |

| CDK2 | Piperazinyl-aryl | Buchwald-Hartwig | High nM |

Conclusion and Future Perspectives

Tert-Butyl 5-bromo-1H-indole-3-carboxylate is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. The strategic application of modern palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse chemical libraries. A thorough understanding of the reaction mechanisms and careful selection of catalysts, ligands, and reaction conditions are paramount to achieving high yields and purity. The deprotection strategies outlined provide pathways to the final active compounds. As our understanding of kinase biology continues to grow, the demand for novel and selective inhibitors will increase, further cementing the importance of the indole scaffold and the synthetic routes described herein.

References

-

Vertex AI Search, grounded on "Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis".

-

Vertex AI Search, grounded on "Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry - Benchchem".

-

Gayen, S., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed.

-

Al-Ostoot, F.H., et al. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH.

-

Vitale, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed.

-

Vitale, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.

-

Kandeel, M., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI.

-

Shafiee, M., et al. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PubMed Central.

-

Abdel-Wahab, B.F., et al. (2022). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.

-

Vertex AI Search, grounded on "Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry - Benchchem".

-

Loreto, M.A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Source not further specified].

-

Reddy, K.R., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Request PDF - ResearchGate.

-

Kráľová, K., et al. (2022). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI.

-

Lee, A., et al. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.

-

Zhang, D., et al. (2023). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. [Source not further specified].

-

Kaur, H., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.

-

D'Amore, C., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI.

-

Sharma, P., et al. (2023). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. Request PDF - ResearchGate.

-

TCI AMERICA. (2024). TCI Practical Example: Buchwald-Hartwig Amination Using Ni(tBustb)3 Complex. TCI Chemicals.

-

Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

-

Reddit user discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros - Reddit.

-

Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace - The University of Queensland.

-

Heck Reaction. Chemistry LibreTexts.

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Source not further specified].

-

Buchwald–Hartwig amination. Wikipedia.

-

George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Source not further specified].

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Source not further specified].

-

George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Source not further specified].

-

TCI AMERICA. (2024). TCI Practical Example: Buchwald-Hartwig Amination Using Ni(tBustb)3 Complex. TCI Chemicals.

-

Heck Reaction—State of the Art. MDPI.

-

Loreto, M.A., et al. (2012). Table 1 . Screening of palladium catalysts for the Suzuki coupling of... ResearchGate.

-

Reddy, K.R., et al. (2007). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate.

-

A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).

-

Lee, A., et al. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.

-

The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.

-

The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.

-

Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal.

-

Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. ResearchGate.

-

El-Gamal, M.I., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. NIH.

-

Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PMC - PubMed Central.

-

Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. PMC - PubMed Central.

-

Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI.

-

Design and synthesis of novel aurora kinase inhibitors for cancer diagnosis and therapy. Lakehead Knowledge Commons.

-

Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate.

-

Buchwald-Hartwig Amination. Chemistry LibreTexts.

-

tert-Butyl Esters. Organic Chemistry Portal.

-

Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile. ResearchGate.

-

Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate.

-

Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.

-

Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry - ACS Publications.

-

One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.

-

Method to remove Boc in the presence of t-butylester. r/Chempros - Reddit.

-

Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. PMC - NIH.

-

A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers.

-

Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Publishing.

-

VEGFR-2 inhibitor – Knowledge and References. Taylor & Francis.

-

One-Pot Synthesis of Unsymmetrical 2,3-Diarylindoles by Site-Selective Suzuki-Miyaura Reactions of N-Methyl-2,3-dibromoindole. ResearchGate.

-

Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI.

-

Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin.

-

Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online.

-

Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters - ACS Publications.

-

Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing).

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate.

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butyl Esters [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. research.rug.nl [research.rug.nl]

- 13. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 16. xray.uky.edu [xray.uky.edu]

- 17. UQ eSpace [espace.library.uq.edu.au]

- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Application Notes and Protocols: Deprotection of the Boc Group from tert-Butyl 5-bromo-1H-indole-3-carboxylate

<

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities, particularly the indole nitrogen. Its strategic removal is a critical step in the synthesis of a vast array of pharmaceuticals and biologically active molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of the Boc group from tert-butyl 5-bromo-1H-indole-3-carboxylate. We will delve into the mechanistic underpinnings of this transformation, present validated protocols for both acidic and thermal cleavage, and offer expert insights into reaction monitoring, purification, and troubleshooting. The aim is to equip scientists with the knowledge to perform this reaction efficiently, selectively, and safely, ensuring the integrity of the valuable 5-bromo-1H-indole-3-carboxylate core.

Introduction: The Strategic Importance of Boc Deprotection in Indole Chemistry